4-(4-Methoxy-benzylidene)-2-p-tolyl-4H-oxazol-5-one
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Overview
Description
(4Z)-4-[(4-METHOXYPHENYL)METHYLIDENE]-2-(4-METHYLPHENYL)-4,5-DIHYDRO-1,3-OXAZOL-5-ONE is a synthetic organic compound characterized by its unique structure, which includes a methoxyphenyl and a methylphenyl group attached to a dihydro-1,3-oxazol-5-one ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4Z)-4-[(4-METHOXYPHENYL)METHYLIDENE]-2-(4-METHYLPHENYL)-4,5-DIHYDRO-1,3-OXAZOL-5-ONE typically involves the condensation of 4-methoxybenzaldehyde with 4-methylbenzoyl chloride in the presence of a base, followed by cyclization to form the oxazolone ring. The reaction conditions often include the use of solvents such as dichloromethane or toluene and catalysts like triethylamine or pyridine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process. Additionally, purification methods like recrystallization or chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
(4Z)-4-[(4-METHOXYPHENYL)METHYLIDENE]-2-(4-METHYLPHENYL)-4,5-DIHYDRO-1,3-OXAZOL-5-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxazolone ring to other functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups onto the aromatic rings, leading to a diverse array of derivatives.
Scientific Research Applications
(4Z)-4-[(4-METHOXYPHENYL)METHYLIDENE]-2-(4-METHYLPHENYL)-4,5-DIHYDRO-1,3-OXAZOL-5-ONE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s biological activity is studied for potential therapeutic applications, including its effects on cellular processes and enzyme inhibition.
Medicine: Research explores its potential as a drug candidate for treating various diseases, leveraging its unique chemical properties.
Industry: The compound is investigated for its use in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of (4Z)-4-[(4-METHOXYPHENYL)METHYLIDENE]-2-(4-METHYLPHENYL)-4,5-DIHYDRO-1,3-OXAZOL-5-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects on cellular processes. Detailed studies on its binding affinity and the pathways involved are crucial for understanding its full mechanism of action.
Comparison with Similar Compounds
Similar Compounds
4-Methoxyphenethylamine: Shares the methoxyphenyl group but differs in its overall structure and properties.
1,2-Cyclohexane dicarboxylic acid diisononyl ester: Although structurally different, it is used in similar applications such as material synthesis and industrial processes.
Uniqueness
(4Z)-4-[(4-METHOXYPHENYL)METHYLIDENE]-2-(4-METHYLPHENYL)-4,5-DIHYDRO-1,3-OXAZOL-5-ONE stands out due to its specific combination of functional groups and the resulting chemical properties
Properties
Molecular Formula |
C18H15NO3 |
---|---|
Molecular Weight |
293.3 g/mol |
IUPAC Name |
(4Z)-4-[(4-methoxyphenyl)methylidene]-2-(4-methylphenyl)-1,3-oxazol-5-one |
InChI |
InChI=1S/C18H15NO3/c1-12-3-7-14(8-4-12)17-19-16(18(20)22-17)11-13-5-9-15(21-2)10-6-13/h3-11H,1-2H3/b16-11- |
InChI Key |
ZWBVMAMDCKGKAA-WJDWOHSUSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)C2=N/C(=C\C3=CC=C(C=C3)OC)/C(=O)O2 |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=CC3=CC=C(C=C3)OC)C(=O)O2 |
solubility |
3.5 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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